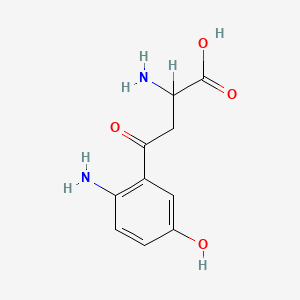

5-Hydroxykynurenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxykynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound has been primarily detected in feces. This compound participates in a number of enzymatic reactions. In particular, this compound and formic acid can be biosynthesized from 5-hydroxy-N-formylkynurenine through the action of the enzyme kynurenine formamidase. In addition, this compound can be converted into 5-hydroxykynurenamine; which is catalyzed by the enzyme aromatic-L-amino-acid decarboxylase. In humans, this compound is involved in the tryptophan metabolism pathway.

This compound is a hydroxykynurenine that is kynurenine bearing a hydroxy group at the position 5. It has a role as a human metabolite.

Applications De Recherche Scientifique

Neurobiology and Psychiatry

5-Hydroxykynurenine has been studied for its role in neurodegenerative diseases and psychiatric disorders. It is believed to influence serotonin levels and may be involved in the pathophysiology of conditions such as depression and schizophrenia.

-

Case Study: Depression

Research indicates that alterations in the kynurenine pathway, particularly increased levels of this compound, are associated with depressive disorders. A systematic review highlighted that patients with major depressive disorder exhibited significant changes in tryptophan metabolism, suggesting a potential biomarker role for this compound in depression management . -

Mechanistic Insights

The compound acts by modulating neurotransmitter levels, particularly serotonin. In vivo studies have shown that indoleamine 2,3-dioxygenase, an enzyme involved in the kynurenine pathway, plays a crucial role in regulating serotonin levels in the brain .

Immunology

This compound is also relevant in immunological research due to its involvement in immune responses and inflammation.

-

Inflammation and Autoimmunity

Alterations in the kynurenine pathway have been linked to autoimmune diseases. For instance, studies on rheumatoid arthritis patients revealed significant changes in kynurenine concentrations, suggesting that this compound could serve as a biomarker for disease activity and progression . -

Potential Therapeutic Target

Given its role in modulating immune responses, targeting the kynurenine pathway may offer therapeutic avenues for managing inflammatory conditions. The compound's ability to influence immune cell function makes it a candidate for further exploration in immunotherapy .

Metabolic Disorders

Research has shown that this compound is involved in metabolic pathways that can affect conditions such as obesity and diabetes.

-

Tryptophan Metabolism

Studies indicate that individuals with type 2 diabetes exhibit altered tryptophan metabolism, leading to increased levels of this compound. This suggests a potential link between metabolic health and the kynurenine pathway . -

Biomarker for Metabolic Health

The concentration of this compound could be used as a biomarker to assess metabolic disturbances related to insulin resistance and other metabolic syndromes .

Analytical Techniques

The determination of this compound levels is crucial for understanding its role in various biological contexts. Advanced analytical techniques are employed to measure this compound accurately.

- Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become a standard method for analyzing metabolites within the kynurenine pathway. This technique allows for sensitive detection of this compound among other metabolites, providing insights into metabolic changes under different physiological conditions .

Summary Table of Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Neurobiology | Altered levels linked to depression | Biomarker for depression treatment |

| Immunology | Changes associated with autoimmune diseases | Target for immunotherapy |

| Metabolic Disorders | Increased levels observed in type 2 diabetes | Indicator of metabolic health |

| Analytical Techniques | LC-MS used for precise measurement | Enhanced understanding of metabolic pathways |

Propriétés

Numéro CAS |

720-00-3 |

|---|---|

Formule moléculaire |

C10H12N2O4 |

Poids moléculaire |

224.21 g/mol |

Nom IUPAC |

2-amino-4-(2-amino-5-hydroxyphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H12N2O4/c11-7-2-1-5(13)3-6(7)9(14)4-8(12)10(15)16/h1-3,8,13H,4,11-12H2,(H,15,16) |

Clé InChI |

OTDQYOVYQQZAJL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)N |

SMILES canonique |

C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)N |

Key on ui other cas no. |

720-00-3 |

Description physique |

Solid |

Synonymes |

5-hydroxykynurenine 5-hydroxykynurenine, (L)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.